N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule that contains several functional groups and rings. It includes a pyrazole ring, an oxadiazole ring, and a benzamide group. Pyrazoles are a class of compounds that have been widely studied for their diverse biological activities . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential medicinal properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrazole rings can be synthesized through several methods, including the reaction of hydrazines with 1,3-diketones . Oxadiazole rings can be formed through the cyclization of appropriate precursors . The exact synthesis route would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their reactivity. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the oxadiazole ring might be less reactive due to the presence of the nitrogen and oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Mecanismo De Acción
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target, known as the active site . In the case of Leishmania aethiopica, the active site is LmPTR1 . The compound has a desirable fitting pattern in this pocket, characterized by a lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition . Specifically, it inhibits the growth of Leishmania aethiopica and Plasmodium berghei, leading to their eventual death . The downstream effects of this include the reduction of the symptoms associated with leishmaniasis and malaria .
Pharmacokinetics
Given its potent antileishmanial and antimalarial activities, it can be inferred that it has good bioavailability .
Result of Action
The compound has potent antileishmanial and antimalarial activities . It is more active than the standard drugs miltefosine and amphotericin B deoxycholate . Specifically, it displayed superior antipromastigote activity . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Propiedades
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-9-6-11(21-22(9)2)16-19-20-17(27-16)18-15(23)10-7-12(24-3)14(26-5)13(8-10)25-4/h6-8H,1-5H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRYISVCSWTAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.